维罗辛 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Virosine B is a small molecule that has been studied for its potential applications in the field of biochemistry and molecular biology. Virosine B (ViroB) is a small molecule that has been studied for its potential applications in the field of biochemistry and molecular biology. It is an analogue of the natural product virosine A (ViroA), which is a component of the virosine family of compounds. Virosine B has been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects.

科学研究应用

不对称全合成

维罗辛 B 及其对应的维罗辛 A 由于其复杂的分子结构,一直是合成有机化学中备受关注的研究对象。研究人员利用一系列亲核环化成功实现了四环生物碱维罗辛 A(与this compound 在结构上相关)的首次合成,突出了合成生产和修饰这些化合物以用于各种应用的潜力 (Bélanger 等人,2012)。

基于病毒体的纳米疫苗

病毒体是一种脂质纳米材料,已成为 FDA 批准的纳米载体,对病毒感染具有显著的潜力。用关键的病毒融合蛋白对病毒体进行表面修饰是疫苗开发的基石。这一创新方法已使针对广泛且危及生命的感染的几种纳米疫苗制剂商业化,包括对抗 SARS-CoV-2 病毒的努力 (Asadi 和 Gholami,2021)。

巴豆碱生物遗传假说

巴豆碱(包括this compound)已被合成以研究生物遗传假说。这种合成不仅阐明了这些生物碱的复杂性,还提供了对其在医学和生物领域潜在应用的见解。该研究强调了这些生物碱在理解天然产物合成及其潜在生物技术应用中的重要性 (Wehlauch 等人,2017)。

安全和危害

作用机制

Target of Action

Virosine B is a complex molecule with a unique mechanism of action. It’s known that similar compounds often target proteins involved in cellular signaling pathways, particularly those related to immune response and cell growth .

Mode of Action

It’s likely that virosine b interacts with its targets by binding to specific receptor sites, thereby influencing the activity of these proteins . This interaction can lead to changes in cellular processes, potentially altering cell function or triggering specific cellular responses .

Biochemical Pathways

It’s plausible that virosine b could influence various biochemical pathways, given its potential interactions with cellular proteins . These pathways could include those involved in immune response, cell growth, and apoptosis .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects . In general, factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties .

Result of Action

Based on the potential targets and pathways it may affect, virosine b could potentially influence cellular processes such as immune response, cell growth, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Virosine B. Factors such as temperature, humidity, and pH can affect the stability and activity of the compound . Additionally, the cellular environment, including the presence of other molecules and cellular conditions, can also influence the compound’s action .

生化分析

Biochemical Properties

Virosine B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Virosine B is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Virosine B inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling . Additionally, Virosine B has been shown to interact with various ion channels, modulating their activity and affecting cellular excitability .

Cellular Effects

Virosine B exerts significant effects on various cell types and cellular processes. In neuronal cells, Virosine B enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission and cognitive function . In cancer cells, Virosine B has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, Virosine B influences gene expression by altering the activity of transcription factors and epigenetic regulators, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Virosine B involves its binding interactions with various biomolecules. Virosine B binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels and enhanced cholinergic signaling. Additionally, Virosine B interacts with ion channels, altering their conformation and modulating their activity . These interactions result in changes in cellular excitability and signal transduction. Virosine B also affects gene expression by binding to transcription factors and epigenetic regulators, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Virosine B have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, Virosine B has shown sustained inhibitory effects on acetylcholinesterase activity, leading to prolonged enhancement of cholinergic signaling . In in vivo studies, long-term administration of Virosine B has been associated with improved cognitive function and reduced neurodegeneration in animal models .

Dosage Effects in Animal Models

The effects of Virosine B vary with different dosages in animal models. At low doses, Virosine B enhances cholinergic signaling and improves cognitive function without significant adverse effects . At higher doses, Virosine B can induce toxicity, leading to symptoms such as muscle weakness, tremors, and respiratory distress . The threshold for toxic effects varies among different animal species, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Virosine B is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which oxidize Virosine B to form reactive intermediates . These intermediates are then conjugated with glucuronic acid or sulfate by phase II enzymes, facilitating their excretion from the body . Virosine B also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Virosine B is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport processes . Once inside the cells, Virosine B can bind to transport proteins and be distributed to different cellular compartments . In tissues, Virosine B accumulates in regions with high metabolic activity, such as the liver and brain . The distribution of Virosine B is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of Virosine B is critical for its activity and function. Virosine B is primarily localized in the cytoplasm, where it interacts with various enzymes and ion channels . The compound can also be transported to the nucleus, where it affects gene expression by binding to transcription factors and epigenetic regulators . Additionally, Virosine B can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that Virosine B exerts its effects in the appropriate cellular context .

属性

IUPAC Name |

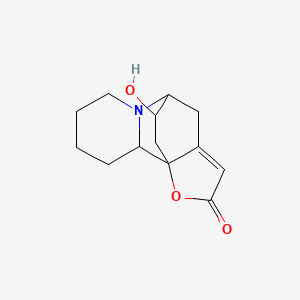

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWKXNNRMAUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is significant about the recent research on (+)-Virosine B?

A1: Recent research [] achieved the total synthesis of twelve Securinega alkaloids, including (+)-Virosine B. Importantly, this work led to the reassignment of the absolute configuration for (+)-Virosine B. This discovery impacts our understanding of the molecule's structure and potentially its biological activity.

Q2: What are the implications of achieving total synthesis for compounds like (+)-Virosine B?

A2: Developing a total synthesis route for (+)-Virosine B is significant for several reasons []. First, it confirms the molecule's structure and allows for the production of sufficient quantities for further research. This is crucial for exploring its biological activity and potential therapeutic applications. Second, total synthesis allows for the creation of (+)-Virosine B analogs, which could possess improved pharmacological properties. This can contribute to the development of new drugs targeting various diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。